3-Methyl-5-oxo-5-phenylpentanoic acid belongs to the class of carboxylic acids and can be categorized under keto acids due to the presence of a keto functional group. It is notable for its potential biological activities, including anti-inflammatory and analgesic effects, making it a subject of interest in medicinal chemistry .
The synthesis of 3-Methyl-5-oxo-5-phenylpentanoic acid can be achieved through various methods. One common synthetic route involves the reaction of phenylacetic acid with methyl vinyl ketone in the presence of a base, typically sodium hydroxide or potassium hydroxide.
In industrial settings, more efficient methods such as continuous flow synthesis or catalytic processes may be employed to enhance yield and purity while minimizing waste .
The molecular structure of 3-Methyl-5-oxo-5-phenylpentanoic acid features several key components:
This structure can be represented as follows:
The compound exhibits specific stereochemistry due to the arrangement of substituents around the chiral centers, which influences its reactivity and interactions in biological systems .
3-Methyl-5-oxo-5-phenylpentanoic acid undergoes various chemical reactions:
These reactions are significant for synthesizing derivatives and exploring further functionalization in organic synthesis .
The mechanism of action for 3-Methyl-5-oxo-5-phenylpentanoic acid involves its interaction with specific molecular targets, potentially acting as an inhibitor or modulator of certain enzymes. This compound may influence biochemical pathways related to inflammation or pain signaling.
The exact molecular targets can vary based on the application context, but studies indicate interactions with enzymes that play roles in metabolic pathways and inflammatory responses .
3-Methyl-5-oxo-5-phenylpentanoic acid has several notable scientific applications:
3-Methyl-5-oxo-5-phenylpentanoic acid is systematically identified as a β,δ-dicarbonyl carboxylic acid with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name, 3-methyl-5-oxo-5-phenylpentanoic acid, precisely describes its structure: a pentanoic acid chain featuring a methyl substituent at the C3 position and a phenyl ketone moiety at the C5 carbonyl (oxo) group [1] [2]. The compound is registered under Chemical Abstracts Service (CAS) number 2840-61-1 and is alternatively named β-methyl-δ-oxo-benzenepentanoic acid or 4-benzoyl-3-methylbutyric acid in chemical literature [1] [6].
Key structural features include:
The compound’s canonical SMILES representation is CC(CC(=O)C1=CC=CC=C1)CC(=O)O
, while its International Chemical Identifier (InChI) key is DGKMKGNXHZXIKE-UHFFFAOYSA-N
[2] . Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) analyses confirm these structural attributes and are routinely used for purity verification [1].
Table 1: Fundamental Physicochemical Properties
Property | Value | Reference |
---|---|---|
Molecular Weight | 206.24 g/mol | [1] |
Melting Point | 78.5–79.5°C | [6] |
Density | 1.133 g/cm³ | [6] |
Boiling Point | 382.7°C (at 760 mmHg) | [6] |
Refractive Index | 1.531 | [6] |
Solubility | DMSO (slight), Methanol (slight) | [6] |
The compound emerged as a strategic intermediate in mid-20th-century synthetic organic chemistry, valued for its bifunctional reactivity. Early industrial routes employed base-catalyzed Michael additions, where phenylacetic acid reacted with methyl vinyl ketone in ethanol or methanol solvents under reflux conditions, typically using sodium hydroxide or potassium hydroxide as catalysts [1] [6]. This method yielded moderate efficiency but faced limitations in stereocontrol and scalability.
Advances in the 2000s focused on enantioselective synthesis, driven by demand for chiral building blocks in pharmaceuticals. Notably, biocatalytic approaches using bakers' yeast achieved asymmetric reductions of precursors to this compound, enabling access to optically enriched intermediates for complex molecules like Doremox (4-methyl-2-phenyl-tetrahydro-2H-pyran) [6]. Concurrently, iodine(III)-mediated oxidative ring contractions of dihydropyranones were developed to furnish γ-butyrolactone derivatives from keto-acid precursors like 3-methyl-5-oxo-5-phenylpentanoic acid, expanding routes to stereochemically dense architectures [6].
Table 2: Evolution of Synthetic Methods
Synthetic Era | Method | Key Advance | Limitation |
---|---|---|---|
Mid-20th Century | Base-catalyzed Michael addition | Simple reagents; room temperature/reflux | Low stereoselectivity |
Early 21st Century | Biocatalysis (bakers' yeast reduction) | Enantioselectivity; green chemistry | Substrate specificity |
Modern Innovations | Iodine(III)-mediated ring contraction | Access to quaternary centers | Requires pre-functionalized substrates |
This keto-acid scaffold holds strategic importance in drug design due to its structural mimicry of proteogenic amino acids and enzyme substrates. Its core resembles statine—a non-proteinogenic amino acid found in protease inhibitors—enabling rational design of aspartic protease inhibitors through transition-state analogry [1]. The β-methyl substituent enhances metabolic stability compared to linear-chain analogs, while the phenyl ketone moiety provides a handle for pharmacophore diversification [1] [6].
Key applications include:
Table 3: Therapeutic Applications via Chemical Derivatization
Derivative Target | Therapeutic Area | Mechanistic Role |
---|---|---|
Statine-like inhibitors | Antiviral/Antihypertensive | Aspartic protease inhibition |
Doremox isomers | Neurological disorders | Receptor modulation (undisclosed) |
γ-Butyrolactones | Anti-inflammatory | Pathway modulation (e.g., COX/LOX) |
Future directions emphasize structure-activity relationship (SAR) optimization to enhance potency and selectivity. Innovations include tethering the acid to peptide vectors via amide linkages and exploring stereochemically defined quaternary centers generated via ring contraction methodologies [1] [6]. Such efforts aim to address challenges in bioavailability and target engagement, positioning 3-methyl-5-oxo-5-phenylpentanoic acid as a versatile cornerstone in next-generation drug discovery.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1